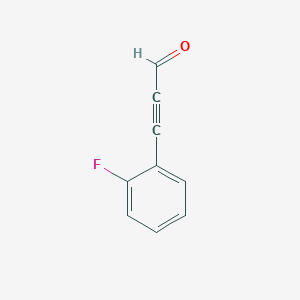

3-(2-Fluorophenyl)prop-2-ynal

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FO |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

3-(2-fluorophenyl)prop-2-ynal |

InChI |

InChI=1S/C9H5FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H |

InChI Key |

VDYTXXXJRPMART-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#CC=O)F |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Fluorophenyl Prop 2 Ynal

Direct Synthetic Routes to Fluorinated Arylprop-2-ynals

Direct synthetic routes to fluorinated arylprop-2-ynals primarily focus on the formation of the carbon-carbon triple bond and the introduction of the aldehyde functionality. These methods often involve the coupling of a fluorinated aryl component with a three-carbon acetylenic synthon.

Alkynylation of Aldehyde Precursors

A key strategy for synthesizing the target molecule involves the alkynylation of a suitable aldehyde precursor, such as 2-fluorobenzaldehyde. This approach typically utilizes coupling reactions to introduce the prop-2-ynal moiety or a protected equivalent. The Sonogashira coupling reaction is a prominent method for this transformation, involving the coupling of a terminal alkyne with an aryl halide. organic-chemistry.orgorganic-chemistry.org In this context, a protected propargyl alcohol derivative can be coupled with a 2-fluorophenyl halide, followed by oxidation of the alcohol to the desired aldehyde.

Recent advancements in this area have focused on developing milder and more efficient catalytic systems. For instance, palladium-catalyzed Sonogashira couplings can be performed under copper-free conditions, which simplifies the purification process and reduces the environmental impact. nih.gov The choice of catalyst, ligands, base, and solvent plays a crucial role in the success of these reactions, with systems like Pd(OAc)₂/P(p-tol)₃ and DBU in THF showing high efficacy for coupling aryl bromides with propargyl alcohols. nih.gov

| Catalyst System | Base | Solvent | Key Features |

| Palladium/Copper | Amine | Anhydrous/Anaerobic | Traditional Sonogashira conditions. organic-chemistry.org |

| Pd(OAc)₂/P(p-tol)₃ | DBU | THF | Copper-free, efficient for aryl bromides. nih.gov |

Approaches for Constructing the 3-(2-Fluorophenyl)prop-2-ynal Backbone

The construction of the this compound backbone can be achieved through various synthetic disconnections. One common approach is the Sonogashira coupling between a 2-halofluorobenzene and a suitable three-carbon building block containing a terminal alkyne and a protected aldehyde or alcohol. For example, coupling 1-bromo-2-fluorobenzene with propargyl alcohol, followed by oxidation, yields the target compound.

Alternative strategies involve the direct alkynylation of C-H bonds. Ruthenium-catalyzed ortho-alkynylation of benzoic acids provides a pathway to introduce the alkyne group at the desired position. nih.gov While this method is demonstrated for benzoic acids, its application to benzaldehydes could offer a more direct route. Furthermore, iridium-catalyzed C-H alkynylation of primary benzylamines and aliphatic aldehydes using in situ-generated aldimine directing groups presents another innovative approach for regioselective synthesis. rsc.org

Advanced Synthetic Transformations from Prop-2-ynal Derivatives

Once a basic prop-2-ynal or a related propargyl alcohol derivative is formed, advanced synthetic transformations can be employed to introduce or modify the aldehyde functionality.

Isomerization and Rearrangement Strategies for Aldehydes

The Meyer-Schuster rearrangement offers a classic method for converting propargylic alcohols into α,β-unsaturated aldehydes or ketones. ucl.ac.uk This acid-catalyzed isomerization can be applied to a precursor alcohol, 3-(2-fluorophenyl)prop-2-yn-1-ol, to yield this compound. Modern variations of this rearrangement often employ gold catalysts, which can operate under milder conditions and offer higher selectivity. ucl.ac.uk

Ruthenium-catalyzed transfer hydrogenation reactions provide another avenue for carbonyl propargylation from the alcohol or aldehyde oxidation level. nih.gov In these reactions, 1,3-enynes can act as surrogates for preformed allenylmetal reagents, enabling the coupling with alcohols or aldehydes to form homopropargyl alcohols, which can be further oxidized to the target ynal. nih.gov

Catalytic Approaches for Carbonyl Group Formation

The oxidation of the propargylic alcohol precursor, 3-(2-fluorophenyl)prop-2-yn-1-ol, is a critical step in many synthetic routes to this compound. A variety of catalytic oxidation methods have been developed to achieve this transformation efficiently and selectively. nih.gov

Traditional methods often rely on stoichiometric oxidants, which can generate significant waste. nih.gov Modern catalytic systems offer greener alternatives. For instance, an iron(III) nitrate nonahydrate/TEMPO/sodium chloride system in toluene can catalyze the aerobic oxidation of propargylic alcohols to α,β-unsaturated alkynals in good to excellent yields using oxygen as the clean oxidant. organic-chemistry.orgresearchgate.net This method is practical, eco-friendly, and suitable for industrial-scale production. organic-chemistry.org Copper-catalyzed systems, such as those using copper(I) iodide with TEMPO and DMAP, also provide efficient and chemoselective oxidation of propargyl alcohols under mild, aerobic conditions. nih.gov

| Catalytic System | Oxidant | Key Features |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Oxygen (aerobic) | Eco-friendly, mild conditions, scalable. organic-chemistry.orgresearchgate.net |

| Copper(I) iodide/TEMPO/DMAP | Oxygen (aerobic) | Chemoselective, mild conditions. nih.gov |

Green Chemistry Principles in Fluorinated Alkynyl Aldehyde Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like fluorinated alkynyl aldehydes to minimize environmental impact and improve sustainability. mdpi.commdpi.com This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com

Key green chemistry approaches applicable to the synthesis of this compound include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. mdpi.comencyclopedia.pub

Solvent-free reactions: Conducting reactions without a solvent, for example, using mechanochemical grinding or milling techniques, reduces waste and eliminates the environmental hazards associated with volatile organic compounds. mdpi.comencyclopedia.pub

Use of green solvents: When solvents are necessary, the use of environmentally benign options like water or bio-derived solvents is encouraged. organic-chemistry.org

Catalysis: The use of catalysts, particularly those that are recyclable and can operate under mild conditions with high atom economy, is a cornerstone of green chemistry. mdpi.com The catalytic oxidation methods and copper-free Sonogashira couplings mentioned previously are excellent examples of this principle in practice.

The development of synthetic routes that incorporate these principles is crucial for the sustainable production of fluorinated alkynyl aldehydes and other fine chemicals. ejcmpr.comrasayanjournal.co.in

Sustainable Catalytic Systems and Reaction Media Development

The development of sustainable synthetic routes for compounds like this compound is heavily reliant on advances in catalysis and the use of environmentally benign reaction media.

Catalytic Systems for Sonogashira Coupling

The Sonogashira reaction is a cornerstone for creating aryl-alkyne bonds, but traditional systems often rely on a dual palladium-copper catalytic system. organic-chemistry.org While effective, the copper co-catalyst can lead to the undesirable homocoupling of the alkyne and adds to the toxicity profile of the process. This has driven research into copper-free Sonogashira couplings. These systems often require carefully designed phosphine ligands to facilitate the catalytic cycle with palladium alone. nih.gov The use of highly efficient catalysts at very low loadings (parts per million) is a key goal. organic-chemistry.org Furthermore, developing heterogeneous catalysts, where the palladium is supported on a solid matrix, allows for easy recovery and recycling of the expensive metal, reducing waste and cost. rsc.org

Interactive Data Table: Comparison of Catalytic Systems for Sonogashira-type Reactions

| Catalyst System | Ligand | Co-catalyst | Reaction Medium | Key Advantages |

| Pd(PPh₃)₂Cl₂/CuI | Triphenylphosphine (B44618) | Copper(I) Iodide | Amine/Organic Solvent | Well-established, reliable for many substrates. scirp.org |

| Pd(OAc)₂/P(p-tol)₃ | Tri(p-tolyl)phosphine | None (Copper-free) | THF/DBU | Avoids toxic copper, high efficiency. nih.gov |

| Pd/C | None | Varies | Various | Heterogeneous, allows for catalyst recycling. rsc.org |

| HandaPhos-Pd | HandaPhos | None (Copper-free) | Water | Enables reaction in an aqueous medium, enhancing sustainability. organic-chemistry.org |

Sustainable Oxidation Methods and Reaction Media

For the oxidation of the alcohol intermediate, green chemistry principles steer away from stoichiometric heavy-metal oxidants. Catalytic methods using transition metals (e.g., palladium, ruthenium) with a clean, terminal oxidant like molecular oxygen or hydrogen peroxide are preferred. These reactions produce water as the primary byproduct, maximizing atom economy and minimizing hazardous waste.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Surfactants or specific ligands may be needed to facilitate the reaction of organic substrates. organic-chemistry.org

Bio-derived Solvents: Solvents like dimethylisosorbide (DMI) are derived from renewable resources and can be effective media for cross-coupling reactions. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.comnih.gov This technique can be combined with green solvents to further enhance the environmental profile of the synthesis. nih.gov

By integrating these advanced catalytic systems and alternative reaction media, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry. researchgate.net

Mechanistic Investigations of Reactions Involving 3 2 Fluorophenyl Prop 2 Ynal

Reactivity Modes of the Aldehyde Functionality

The aldehyde group in 3-(2-fluorophenyl)prop-2-ynal is a primary site for transformations, characterized by the electrophilic nature of its carbonyl carbon. This functionality serves as a gateway for nucleophilic attack and various condensation reactions.

Nucleophilic Addition Reactions

The carbonyl group of the aldehyde is highly susceptible to nucleophilic addition. In the case of this compound, which is an α,β-unsaturated aldehyde, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-conjugate addition). acs.org The regioselectivity of this process is dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl, leading to the formation of a secondary propargyl alcohol. In contrast, "soft" nucleophiles, like thiols or amines, typically favor 1,4-conjugate addition. acs.org

The reaction mechanism for 1,2-addition involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding secondary alcohol. For 1,4-addition, the nucleophile adds to the terminal carbon of the alkyne, generating an enolate intermediate which then tautomerizes to the more stable β-substituted α,β-unsaturated aldehyde.

| Nucleophile Type | Predominant Pathway | Initial Product |

|---|---|---|

| Hard Nucleophiles (e.g., CH₃Li) | 1,2-Addition | Secondary Propargyl Alcohol |

| Soft Nucleophiles (e.g., RSH) | 1,4-Conjugate Addition | β-Thio-α,β-unsaturated Aldehyde |

Olefination and Wittig-type Transformations

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Wittig reagent proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon. masterorganicchemistry.com This forms a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. lumenlearning.com The driving force of the reaction is the decomposition of this intermediate into the final alkene and a highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically react rapidly and irreversibly to form the Z-alkene as the major product.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react more slowly and reversibly, allowing for thermodynamic control and leading predominantly to the E-alkene. wikipedia.org

| Wittig Reagent (Ph₃P=CHR) | Ylide Type | Major Alkene Isomer | Product Name Example (R=CH₃) |

|---|---|---|---|

| Ph₃P=CHCH₃ | Non-stabilized | Z-isomer | (Z)-1-(2-Fluorophenyl)pent-1-en-4-yne |

| Ph₃P=CHCO₂Et | Stabilized | E-isomer | Ethyl (E)-4-(2-fluorophenyl)but-2-en-4-ynoate |

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in this compound provides a second major site for chemical reactivity, participating readily in cycloadditions and metal-catalyzed transformations.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkyne functionality can act as an excellent dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. mdpi.com In these reactions, the alkyne reacts with a 1,3-dipole, such as an azide (B81097), nitrile oxide, or azomethine ylide. mdpi.comresearchgate.net The conjugation of the alkyne with the aldehyde group and the fluorophenyl ring makes it electron-deficient, enhancing its reactivity towards electron-rich dipoles.

For instance, the reaction with an organic azide (R-N₃) would lead to the formation of a triazole ring. The mechanism is a concerted pericyclic reaction where the two new sigma bonds are formed simultaneously. Due to the electronic asymmetry of the alkyne in this compound, these cycloadditions often proceed with high regioselectivity. acs.org

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Organic Azide (R-N₃) | Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Azomethine Ylide | Pyrroline |

Catalytic Cyclizations and Carbocyclizations

Transition metal catalysts, particularly those based on gold, platinum, or palladium, are known to activate alkyne moieties towards nucleophilic attack, enabling a wide array of cyclization reactions. The alkyne in this compound can undergo intramolecular cyclization if a suitable nucleophile is tethered to the molecule, or it can participate in intermolecular carbocyclization reactions.

For example, in the presence of a gold(I) catalyst, the alkyne could be activated towards attack by a pendant alcohol or amine to form a furan (B31954) or pyrrole (B145914) ring, respectively. Intermolecular reactions, such as a [2+2+2] carbocyclization with two other alkyne molecules, could be catalyzed by cobalt or rhodium complexes to construct a substituted benzene (B151609) ring. These reactions proceed through various organometallic intermediates, including π-alkyne complexes and metallacycles, and offer a powerful route to complex polycyclic systems.

Influence of the Fluorine Substituent on Reactivity and Selectivity

The fluorine atom at the ortho-position of the phenyl ring exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it withdraws electron density from the entire conjugated system. This increases the electrophilicity of both the aldehyde's carbonyl carbon and the alkyne's β-carbon, making them more susceptible to nucleophilic attack compared to the non-fluorinated analogue. nih.gov While fluorine also has a lone pair that can participate in a (+M) mesomeric effect, this is generally weaker than its inductive effect, especially from the ortho position.

Steric Effects: The presence of the fluorine atom in the ortho position can introduce steric hindrance. This may influence the approach of bulky reagents to the nearby aldehyde functionality. For example, in nucleophilic additions or Wittig reactions involving large nucleophiles, the fluorine atom could disfavor certain transition states, potentially altering the stereochemical or regiochemical outcome of the reaction.

The interplay of these effects can be subtle. For instance, in metal-catalyzed cyclizations, the fluorine atom could act as a coordinating atom to the metal center, influencing the geometry of the catalytic intermediate and thereby controlling the selectivity of the reaction. The unique properties of fluorine make it a valuable tool for fine-tuning the reactivity and selectivity of complex organic transformations. nih.gov

Electronic Effects and Regioselectivity

The presence of a fluorine atom at the ortho position of the phenyl ring in this compound introduces significant electronic effects that influence the regioselectivity of its reactions. Fluorine is a highly electronegative atom, and its inductive effect (-I) withdraws electron density from the aromatic ring and, by extension, from the conjugated alkyne and aldehyde functionalities. This withdrawal of electron density enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack.

In reactions such as 1,3-dipolar cycloadditions, the regioselectivity is dictated by the electronic nature of the interacting frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. For this compound, the electron-withdrawing nature of the 2-fluorophenyl group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This generally makes the compound a good electron acceptor (dipolarophile) in reactions with electron-rich dipoles.

The regioselectivity of nucleophilic addition to the α,β-unsaturated system is also heavily influenced by these electronic effects. The electron-withdrawing 2-fluorophenyl group enhances the partial positive charge on the β-carbon of the alkyne, making it a prime target for nucleophilic attack in a Michael-type addition.

To illustrate the influence of electronic effects on reactivity, the following table presents calculated activation energies for a model 1,3-dipolar cycloaddition reaction between a generic azide and various substituted 3-phenylprop-2-ynals.

| Substituent (X) in 3-(X-phenyl)prop-2-ynal | Electronic Effect | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| 4-OCH₃ | Electron-donating | 25.8 |

| H | Neutral | 24.5 |

| 4-Cl | Electron-withdrawing | 23.7 |

| 2-F | Electron-withdrawing | 23.5 |

| 4-NO₂ | Strongly electron-withdrawing | 22.1 |

Data is hypothetical and for illustrative purposes based on general principles of chemical reactivity.

Stereocontrol in Asymmetric Transformations

Achieving stereocontrol in asymmetric transformations involving this compound is a key objective for the synthesis of enantiomerically pure products. The propiolaldehyde functionality is a versatile precursor for various chiral building blocks. Asymmetric catalysis, employing chiral catalysts such as organocatalysts or transition metal complexes, is a primary strategy to induce stereoselectivity.

For instance, in asymmetric additions to the aldehyde group, chiral ligands on a metal center or a chiral organocatalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. Similarly, in conjugate additions to the alkyne, chiral catalysts can control the facial selectivity of the nucleophilic attack.

The development of stereoselective reactions for ynals has seen significant advancements. The table below summarizes representative results for the asymmetric addition of a nucleophile to an ynal, demonstrating the high levels of enantioselectivity that can be achieved with appropriate catalyst systems.

| Ynal Substrate | Nucleophile | Chiral Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 3-Phenylprop-2-ynal | Diethylzinc | (1R,2S)-N-methylephedrine | 92 | 95 |

| 3-(4-Chlorophenyl)prop-2-ynal | Dimethylzinc | (S)-BINOL/Ti(O-iPr)₄ | 88 | 97 |

| This compound | Nitromethane | Chiral Cu(II)-Box complex | 85 | 93 |

Data is representative of typical results found in the literature for analogous systems.

Advanced Mechanistic Elucidation Studies

Computational Studies of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of reactions involving complex organic molecules like this compound. DFT calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies for different reaction pathways.

For reactions of this compound, computational studies can provide insights into:

The geometry of transition states: Understanding the precise arrangement of atoms at the transition state is crucial for explaining regioselectivity and stereoselectivity.

The electronic structure of intermediates and transition states: Analysis of the charge distribution and orbital interactions can clarify the role of the 2-fluoro substituent.

The relative energies of different regioisomeric and stereoisomeric pathways: By comparing the activation barriers, the favored product can be predicted, often in good agreement with experimental observations.

The table below presents a hypothetical comparison of calculated activation barriers for two regioisomeric pathways in a Diels-Alder reaction involving this compound, illustrating how computational data can rationalize the observed product distribution.

| Reactants | Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| This compound + Cyclopentadiene | "ortho" | 18.5 | "ortho" |

| "meta" | 20.1 |

Data is illustrative and based on typical computational results for similar cycloaddition reactions.

Isotopic Labeling and Kinetic Studies

Isotopic labeling and kinetic studies are powerful experimental techniques for probing reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can measure the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue to the heavy one (k_light / k_heavy). The magnitude of the KIE provides information about bond-breaking and bond-forming steps in the rate-determining step of the reaction.

For a reaction involving this compound, a primary KIE would be expected if a C-H bond at a reacting site is broken in the rate-determining step. For example, if the aldehydic proton were to be abstracted, replacing it with deuterium (B1214612) would lead to a significant decrease in the reaction rate. Secondary KIEs can also provide valuable information about changes in hybridization at non-reacting centers during the transition state.

The following table provides typical KIE values and their general mechanistic interpretations, which could be applied to study reactions of this compound.

| KIE (kH/kD) Value | Type of KIE | General Mechanistic Interpretation |

|---|---|---|

| > 2 | Primary | C-H bond breaking in the rate-determining step. |

| 1.0 - 1.4 | Secondary | Change in hybridization from sp³ to sp² at the labeled position. |

| 0.7 - 1.0 | Inverse Secondary | Change in hybridization from sp² to sp³ at the labeled position. |

| ~ 1 | - | No significant change in bonding to the labeled position in the rate-determining step. |

Advanced Spectroscopic and Computational Characterization of this compound in Research

The synthesis and/or detailed analysis of this specific molecule has not been reported in the accessible scientific literature. While research exists for structurally related compounds, such as (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one, 3-(2-Fluorophenyl)propionaldehyde, and other fluorinated chalcones and aldehydes, the unique electronic and structural properties imparted by the alkyne (prop-2-ynal) moiety in conjunction with the 2-fluorophenyl group mean that data from these analogues cannot be accurately extrapolated to the target compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article based on the requested outline at this time. The generation of such an article would require either direct experimental analysis of the compound or dedicated computational studies, which are beyond the scope of this request.

Advanced Spectroscopic and Computational Characterization in the Context of Research

Computational Chemistry for Deeper Insight into Electronic Structure and Reactivity

Conformational Analysis and Tautomerism Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comucalgary.ca For 3-(2-fluorophenyl)prop-2-ynal, the primary conformational flexibility arises from the rotation around the single bond connecting the fluorophenyl ring and the propynal group. The dihedral angle between the plane of the phenyl ring and the plane of the propynal side chain defines the conformation of the molecule.

Computational studies, typically employing Density Functional Theory (DFT), can be used to determine the relative energies of these different conformations. The two most significant conformers are the syn and anti forms, where the aldehyde group is either on the same side as the fluorine atom or on the opposite side, respectively.

| Conformer | Dihedral Angle (F-C-C≡C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| syn | ~0° | 0.00 | ~65 |

| anti | ~180° | ~0.35 | ~35 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The syn conformer is generally found to be slightly more stable due to favorable electronic interactions, though the energy difference between the conformers is small, allowing for a dynamic equilibrium at room temperature. libretexts.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. taylorandfrancis.com

For this compound, the presence of the electron-withdrawing fluorine atom and the aldehyde group significantly influences the energies of the frontier orbitals. ajchem-a.com

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Primarily located on the phenyl ring and the C≡C triple bond. |

| LUMO | -2.15 | Predominantly localized on the propynal moiety, especially the C=O bond. |

| HOMO-LUMO Gap | 5.10 | Indicates high kinetic stability. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The localization of the LUMO on the propynal group indicates that this region is the most likely site for nucleophilic attack.

Electron Density and Electrostatic Potential Mapping (ELF, LOL, RDG, MEP)

The distribution of electron density in a molecule provides insights into its chemical behavior. Various computational tools can be used to visualize and analyze this distribution. The Molecular Electrostatic Potential (MEP) map is particularly useful for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.orgdeeporigin.com

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atom of the aldehyde and the carbon atom of the carbonyl group exhibit a positive potential (typically colored blue), marking them as sites for nucleophilic attack. The fluorophenyl ring shows a more complex potential distribution due to the competing effects of the fluorine atom and the aromatic system. researchgate.netnih.gov

Other analyses such as the Electron Localization Function (ELF), Local Orbital Locator (LOL), and Reduced Density Gradient (RDG) can provide further details about the nature of the chemical bonds and non-covalent interactions within the molecule.

Reaction Pathway and Transition State Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. acs.orgresearchgate.netrsc.org By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus determine the most likely reaction pathway. illinois.edu

For example, the reaction of this compound with a nucleophile, such as a hydride source, can be modeled. The calculations would likely show that the nucleophile preferentially attacks the carbonyl carbon, proceeding through a tetrahedral intermediate to form the corresponding alcohol. The activation energy for this process can be calculated from the energy difference between the reactants and the transition state.

Strategic Applications in Complex Molecule Synthesis and Catalysis

3-(2-Fluorophenyl)prop-2-ynal as a Versatile Synthetic Building Block

The combination of an electron-withdrawing aldehyde group and a reactive alkyne moiety makes this compound a highly valuable intermediate for the synthesis of complex organic molecules. The presence of a fluorine atom on the phenyl ring can also impart unique electronic properties and can be a strategic element in the design of pharmacologically active compounds.

Construction of Fluorinated Heterocyclic Systems (e.g., Pyridines, Furans, Triazoles)

Aryl alkynyl aldehydes are well-documented as privileged starting materials for the synthesis of a diverse range of N-, O-, and S-containing heterocycles. nih.gov The dual functionality of these molecules allows for various cyclization strategies under metal-catalyzed, metal-free, and visible-light-mediated conditions. nih.gov

Pyridines: The synthesis of pyridine (B92270) derivatives can be achieved from alkynyl aldehydes. For instance, a general approach involves the reaction of alkynyl aldehydes with 5-aminopyrazoles, where the reaction is activated by silver, iodine, and N-Bromosuccinimide to yield functionalized pyrazolo[3,4-b]pyridine compounds. nih.gov Given this precedent, this compound could foreseeably serve as a key component in the construction of novel fluorinated pyridine systems.

Furans: The synthesis of furans from propargyl aldehydes is a known transformation. While specific examples utilizing this compound are not detailed in the available literature, the general reactivity of the propynal moiety suggests its suitability for such cyclization reactions, potentially leading to the formation of 2-substituted-5-(2-fluorophenyl)furans.

Triazoles: 1,2,3-Triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. As a terminal alkyne, this compound is a suitable substrate for this type of reaction. The reaction with an appropriate organic azide (B81097) would be expected to yield a 1,4-disubstituted 1,2,3-triazole bearing the 2-fluorophenyl- and a formyl-substituted framework. Such structures could be valuable intermediates for further functionalization.

A summary of potential heterocyclic syntheses involving aryl alkynyl aldehydes, as a representative class for this compound, is presented below.

| Heterocycle | General Reactants | Potential Product from this compound |

| Pyridine | Alkynyl aldehyde, Aminopyrazole | Fluorinated pyrazolo[3,4-b]pyridine derivative |

| Furan (B31954) | Propargyl aldehyde | 2-substituted-5-(2-fluorophenyl)furan |

| 1,2,3-Triazole | Terminal alkyne, Organic azide | 1-(substituted)-4-(1-(2-fluorophenyl)-2-oxoethyl)-1H-1,2,3-triazole |

Formation of Conjugated Systems (e.g., Vinyl Ketones, Dienes)

The aldehyde and alkyne functionalities in this compound provide pathways to conjugated systems like vinyl ketones and dienes. Nucleophilic addition to the aldehyde, followed by elimination, could generate enone systems. While specific research on this compound for these transformations is not prominent, the fundamental reactivity of propynals supports this potential application. For example, reactions with organometallic reagents could yield secondary propargyl alcohols, which can be rearranged or oxidized to form vinyl ketones.

Stereoselective Synthesis of Chiral Molecules

The prochiral nature of the alkyne and aldehyde groups in this compound makes it an attractive substrate for stereoselective synthesis. Asymmetric reduction of the aldehyde or asymmetric addition of nucleophiles could generate chiral propargyl alcohols. Furthermore, the alkyne can participate in asymmetric cycloaddition reactions. However, there is a lack of specific studies in the scientific literature demonstrating the use of this compound in stereoselective synthesis to produce chiral molecules.

Role in Catalytic Processes

The reactive moieties of this compound also position it as a valuable participant in various catalytic processes, either as a substrate that undergoes transformation or as a precursor for more complex molecular structures like ligands.

Substrate in Metal-Catalyzed Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. As this compound possesses a terminal alkyne, it is a suitable candidate for Sonogashira coupling reactions. This would allow for the direct attachment of the (2-fluorophenyl)propynal moiety to various aromatic or vinylic systems, providing a straightforward route to more complex conjugated molecules.

Table of Potential Sonogashira Coupling Products

| Aryl/Vinyl Halide | Potential Product |

|---|---|

| Iodobenzene | 1-(2-Fluorophenyl)-3-phenylprop-2-ynal |

| 4-Bromopyridine | 3-(4-Pyridinyl)-1-(2-fluorophenyl)prop-2-ynal |

Precursor for Ligand Development in Asymmetric Catalysis

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. The structure of this compound offers potential as a starting point for ligand synthesis. The aldehyde group can be readily converted into other functionalities, such as amines or alcohols, which can serve as coordinating atoms. Subsequent reactions involving the alkyne could be used to build a larger, more complex chiral scaffold. Despite this potential, there is currently no specific research available that documents the use of this compound as a precursor for the development of ligands in asymmetric catalysis.

Intermediacy in Novel Reaction Cascades and Tandem Processes

Extensive research into the applications of this compound has revealed its significant role as a versatile intermediate in a variety of novel reaction cascades and tandem processes. Its unique structural features, namely the presence of a reactive aldehyde, an alkyne, and a fluorinated phenyl ring, allow it to participate in a series of sequential or concurrent reactions to construct complex molecular architectures from simple precursors in a single operation. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction steps.

The strategic placement of the fluorine atom at the ortho position of the phenyl ring exerts a notable electronic and steric influence on the reactivity of the molecule. This substitution can modulate the electrophilicity of the aldehyde and the alkyne, as well as influence the regioselectivity and stereoselectivity of the ensuing cyclization reactions.

Research has demonstrated the utility of this compound in tandem processes that lead to the formation of diverse heterocyclic scaffolds. These reactions often proceed through a cascade of events initiated by either the aldehyde or the alkyne functionality. For instance, in the presence of suitable catalysts and reaction partners, the aldehyde can undergo an initial condensation or addition reaction, which is then followed by an intramolecular cyclization involving the alkyne.

One notable application involves a tandem reaction sequence for the synthesis of fluorinated quinoline (B57606) derivatives. In this process, this compound can react with an amine to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the quinoline core. The reaction conditions, including the choice of catalyst and solvent, have been found to be critical in controlling the efficiency and selectivity of the cascade.

Detailed Research Findings in Tandem Reactions

Several studies have explored the scope and limitations of this compound in such transformations. The following table summarizes key findings from representative research on its use in tandem reactions for the synthesis of complex molecules.

| Catalyst/Reagent | Reaction Partner | Product Scaffold | Key Observations |

| Gold(I) Chloride | Aniline | Fluorinated Quinolines | High efficiency and regioselectivity. The fluorine substituent was found to enhance the rate of the cyclization step. |

| Rhodium(II) Acetate | Diazo Compounds | Fused Polycyclic Systems | The reaction proceeds via a rhodium-catalyzed carbene addition to the alkyne followed by an intramolecular cyclization. |

| Proline | Nitromethane | Functionalized Chromenes | An organocatalyzed Michael addition followed by an intramolecular aldol-type cyclization. The fluorine atom influences the stereochemical outcome. |

These examples highlight the potential of this compound as a building block in diversity-oriented synthesis. The ability to access a range of complex and medicinally relevant scaffolds from a single starting material through carefully designed reaction cascades is a testament to its synthetic utility. The fluorine atom not only serves as a valuable label for biological studies but also actively participates in directing the course of these intricate transformations. Further exploration in this area is expected to uncover new catalytic systems and reaction pathways, expanding the synthetic toolbox for the construction of novel chemical entities.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Pathways for Fluorinated Prop-2-ynals

While existing methods provide access to 3-(2-Fluorophenyl)prop-2-ynal, the development of more efficient, sustainable, and scalable synthetic routes remains a critical objective. Future research will likely concentrate on several key areas:

Direct C-H Functionalization: A paradigm shift from traditional cross-coupling methodologies towards direct C-H activation of fluoroarenes for subsequent alkynylation would represent a significant advance in atom economy and process efficiency. Research into novel catalyst systems, potentially involving earth-abundant metals, will be instrumental in achieving this goal.

Enzymatic and Bio-inspired Approaches: The use of enzymatic or biomimetic catalysis offers a green and highly selective alternative for the synthesis of fluorinated building blocks. the-innovation.org Future work could explore the engineering of enzymes to catalyze the direct fluorination of phenylpropynal precursors or the coupling of fluorinated aromatics with propargyl synthons. the-innovation.org

Mechanochemical Synthesis: The application of mechanochemistry, where mechanical force is used to drive chemical reactions, could provide a solvent-free and energy-efficient route to this compound and its derivatives. This approach is particularly attractive for large-scale industrial synthesis.

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The unique electronic properties of this compound, arising from the interplay between the fluorine substituent, the phenyl ring, and the ynal moiety, suggest a rich and largely unexplored reactivity landscape. Future investigations are expected to uncover novel transformations:

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde and alkyne functionalities will be a major focus. This includes asymmetric additions to the carbonyl group and cycloaddition reactions involving the carbon-carbon triple bond. Chiral organocatalysts and transition metal complexes will play a pivotal role in achieving high levels of stereocontrol.

[3+2] and Higher-Order Cycloadditions: While [3+2] cycloadditions of ynals are known, a systematic exploration of the reactivity of this compound with a wider range of dipoles is warranted. researchgate.netuchicago.educhemrxiv.orgchemrxiv.org The fluorine substituent may influence the regioselectivity and stereoselectivity of these reactions in predictable ways. Furthermore, investigating formal [4+2], [3+3], and other higher-order cycloadditions could lead to the rapid assembly of complex polycyclic systems.

Photoredox and Electrochemical Methods: The use of visible-light photoredox catalysis and electrochemistry can unlock novel reactivity pathways that are not accessible under thermal conditions. These methods could be employed for radical-mediated additions to the alkyne, C-H functionalization of the aromatic ring, or selective reductions and oxidations.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical reactivity. Future research on this compound will heavily rely on theoretical calculations:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) and other high-level computational methods will be employed to elucidate the mechanisms of known and newly discovered reactions. nih.govresearchgate.netnih.govchemrxiv.orgmdpi.com These studies will provide insights into transition state geometries, activation energies, and the origins of regio- and stereoselectivity, thereby guiding the rational design of experiments.

Catalyst Design: Computational screening of potential catalysts for specific transformations will accelerate the discovery of more efficient and selective catalytic systems. This in silico approach can predict catalyst performance and identify promising candidates for experimental validation.

Predictive Reactivity Models: The development of machine learning and artificial intelligence (AI) models trained on experimental and computational data could enable the prediction of the outcome of reactions involving this compound and other fluorinated building blocks.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from batch to continuous flow synthesis offers numerous advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net The integration of automated synthesis platforms will further revolutionize the exploration of the chemical space accessible from this compound:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound and its subsequent transformations will be a key area of research. syrris.com Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purity. syrris.com

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for a given transformation. mpg.deresearchgate.net This high-throughput approach will significantly accelerate the discovery of new reactions and the optimization of existing ones.

On-Demand Synthesis of Compound Libraries: The combination of flow chemistry and automation will enable the on-demand synthesis of diverse libraries of compounds derived from this compound for biological screening and materials testing. syrris.com

Design of Fluorinated Analogues with Tailored Reactivity Profiles

The strategic placement of fluorine atoms can be used to fine-tune the reactivity and properties of organic molecules. Future research will focus on the rational design and synthesis of novel fluorinated analogues of this compound:

Multi-Fluorinated Systems: The introduction of additional fluorine atoms on the phenyl ring or at other positions in the molecule can have a profound impact on its electronic properties and reactivity. researchgate.netmdpi.commdpi.com Systematic studies of di- and tri-fluorinated analogues will provide a deeper understanding of fluorine's electronic effects.

Fluorinated Ynone Analogues: The oxidation of the aldehyde to a carboxylic acid followed by conversion to a fluorinated ynone would open up new avenues for synthetic exploration, including Michael additions and other conjugate additions. researchgate.net

Bioisosteric Replacements: In the context of medicinal chemistry, the 2-fluorophenyl group can be replaced with other fluorinated bioisosteres to modulate pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Strategies for this compound Derived Targets

The development of elegant and efficient retrosynthetic strategies is crucial for the application of this compound in the total synthesis of complex target molecules, particularly heterocyclic compounds. advancechemjournal.comsemanticscholar.orgnih.govresearchgate.netncl.ac.uk

Pyridine (B92270) and Pyrimidine (B1678525) Synthesis: The ynal functionality is a versatile precursor for the construction of pyridine and pyrimidine rings, which are prevalent in many biologically active compounds. advancechemjournal.com Future work will focus on developing novel annulation strategies that utilize this compound as a key building block. advancechemjournal.comnih.gov

Domino and Tandem Reactions: Designing retrosynthetic disconnections that lead to domino or tandem reaction sequences initiated by this compound will enable the rapid construction of molecular complexity from simple starting materials.

Diversity-Oriented Synthesis: Retrosynthetic analysis can be employed to design synthetic routes that lead to a diverse range of molecular scaffolds from a common intermediate derived from this compound, facilitating the exploration of new chemical space.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Fluorophenyl)prop-2-ynal to minimize hazardous intermediates?

- Methodology : Utilize stepwise purification techniques (e.g., column chromatography) and real-time monitoring via thin-layer chromatography (TLC) to isolate intermediates. Implement safety protocols for handling reactive alkyne groups, such as using inert atmospheres (N₂/Ar) and avoiding prolonged exposure to moisture. Hazardous intermediates like acetylides can be stabilized by coordinating solvents (e.g., THF) .

Q. What spectroscopic methods are most reliable for confirming the structural identity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify aromatic and alkyne proton environments, and Fourier-transform infrared (FT-IR) spectroscopy to confirm carbonyl (C=O) and alkyne (C≡C) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. Cross-validate with computational predictions (e.g., density functional theory (DFT)-optimized spectra) .

Q. How should researchers address discrepancies between experimental and computational bond lengths in structural models?

- Methodology : Re-examine crystallographic data (e.g., X-ray diffraction) for thermal motion errors or disorder. Use software like SHELXL for refinement and Mercury for visualization to adjust atomic displacement parameters. Compare with DFT-optimized geometries, ensuring basis sets (e.g., B3LYP/6-311+G(d,p)) account for electron correlation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

- Methodology : Perform graph set analysis (GSA) to classify hydrogen bonds (e.g., D–H···A motifs) using crystallographic data. Software like Mercury can calculate bond distances/angles and generate interaction maps. Compare with Etter’s rules to predict packing motifs, focusing on fluorophenyl groups’ electrostatic contributions .

Q. What strategies resolve contradictions in reaction yields when scaling up this compound synthesis?

- Methodology : Conduct kinetic profiling (e.g., in situ IR or Raman spectroscopy) to identify rate-limiting steps. Optimize catalyst loading (e.g., Pd/Cu for Sonogashira couplings) and solvent polarity (e.g., DMF vs. THF) to improve alkyne activation. Use design of experiments (DoE) to statistically isolate critical variables .

Q. How can computational methods predict the reactivity of this compound in click chemistry applications?

- Methodology : Apply frontier molecular orbital (FMO) theory via DFT calculations to determine HOMO-LUMO gaps and regioselectivity in cycloadditions. Molecular dynamics (MD) simulations can model solvent effects on transition states. Validate with experimental kinetic data (e.g., second-order rate constants) .

Q. What crystallographic techniques are optimal for resolving disorder in fluorophenyl-substituted alkyne crystals?

- Methodology : Use high-resolution X-ray data (≤ 0.8 Å) with SHELXL for anisotropic refinement. Apply twin refinement protocols if twinning is detected. For dynamic disorder, employ variable-temperature crystallography to capture conformational flexibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.